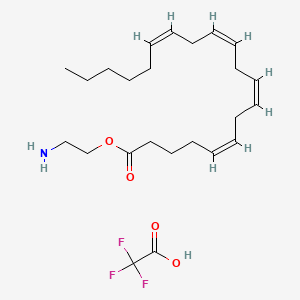

Virodhamine trifluoroacetate

概要

説明

Virodhamine trifluoroacetate is a trifluoroacetic acid salt of virodhamine, an endogenous cannabinoid receptor mixed agonist and antagonist. It is found in higher concentrations peripherally than anandamide. Virodhamine acts as a full agonist at GPR55 and CB2 receptors and as a partial agonist or antagonist at CB1 receptors .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of virodhamine trifluoroacetate involves the esterification of virodhamine with trifluoroacetic acid. The reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.

化学反応の分析

Types of Reactions: Virodhamine trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like trifluoroacetic anhydride are employed for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution with trifluoroacetic anhydride introduces trifluoromethyl groups into the molecule .

科学的研究の応用

Neuropharmacology

Virodhamine has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. Studies indicate that virodhamine exhibits a higher potency for MAO-B compared to MAO-A, with IC50 values of 0.71 μM and 38.70 μM respectively . This selective inhibition suggests potential applications in treating neurological disorders such as Parkinson's disease, where MAO-B inhibition can enhance dopaminergic activity.

Table 1: Inhibition Potency of Virodhamine on MAO Enzymes

| Enzyme | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MAO-A | 38.70 | Competitive inhibition |

| MAO-B | 0.71 | Mixed mechanism/irreversible binding |

Cardiovascular Applications

Research has demonstrated that virodhamine induces vasorelaxation in human pulmonary arteries through endothelial cannabinoid receptors. It has been shown to relax precontracted vessels in a concentration-dependent manner, with significant effects noted at higher concentrations (up to 100 μM) . The mechanism involves the activation of COX-derived vasorelaxant prostanoids and Ca²⁺-activated K⁺ channels.

Table 2: Vasorelaxant Effects of Virodhamine

| Condition | EC50 Value (μM) | Maximum Relaxation (%) |

|---|---|---|

| 5-HT Pre-contracted Vessels | 5.07 ± 0.07 | 96.2 ± 3.1 |

| KCl Pre-contracted Vessels | Not specified | Lower than 5-HT |

Endocannabinoid Modulation

Virodhamine's role as an endocannabinoid extends to modulating the recruitment of β-arrestin-2, a protein involved in receptor desensitization and internalization . This modulation may influence various signaling pathways linked to inflammation and pain perception, indicating potential therapeutic avenues in chronic pain management.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of virodhamine in neuronal cell lines exposed to oxidative stress. Results indicated that treatment with virodhamine significantly reduced cell death and oxidative damage, supporting its potential use in neurodegenerative conditions .

Case Study: Cardiovascular Health

In isolated human pulmonary artery studies, virodhamine's vasorelaxant effects were assessed under different conditions (endothelium-intact vs. denuded). The findings revealed that endothelial integrity plays a crucial role in mediating the vasorelaxant response, highlighting the importance of the endocannabinoid system in vascular health .

作用機序

Virodhamine trifluoroacetate exerts its effects by interacting with cannabinoid receptors. It acts as a full agonist at GPR55 and CB2 receptors and as a partial agonist or antagonist at CB1 receptors. This interaction modulates various signaling pathways, including the recruitment of β-arrestin2 and receptor internalization. The compound’s effects are concentration-dependent, enhancing agonist effects at low concentrations and inhibiting them at high concentrations .

類似化合物との比較

Anandamide: Another endogenous cannabinoid receptor agonist.

Noladin Ether: An endocannabinoid with similar receptor interactions.

2-Arachidonoylglycerol: A full agonist at CB1 and CB2 receptors.

Uniqueness: Virodhamine trifluoroacetate is unique due to its mixed agonist and antagonist properties at different cannabinoid receptors. This dual functionality allows it to modulate receptor activity in a more nuanced manner compared to other endocannabinoids .

生物活性

Virodhamine trifluoroacetate (Virodhamine TFA) is a significant compound within the endocannabinoid system, known for its complex interactions with cannabinoid receptors. This article provides an in-depth examination of its biological activity, including its effects on monoamine oxidase (MAO) inhibition, receptor interactions, and potential therapeutic applications.

Overview of this compound

Virodhamine TFA is the trifluoroacetate salt of virodhamine, an endogenous cannabinoid. It acts as a mixed agonist/antagonist at cannabinoid receptors, showing varying levels of potency across different receptor types. The compound is characterized by the following properties:

- Chemical Name: O-(2-Aminoethyl)-5Z,8Z,11Z,14Z-eicosatetraenoate trifluoroacetate

- CAS Number: 1415264-56-0

- Purity: ≥98%

Inhibition of Monoamine Oxidase

Recent studies have demonstrated that virodhamine exhibits significant inhibitory effects on monoamine oxidase A (MAO-A) and B (MAO-B). In particular, it shows a greater inhibitory effect on MAO-B with an IC50 value of approximately 0.258 μM. This inhibition is characterized as a mixed mechanism with irreversible binding properties . The kinetic profile indicates that virodhamine's binding to MAO-B is time-dependent, suggesting potential implications for neurological disorders where MAO activity is dysregulated.

Receptor Activity

Virodhamine acts as a full agonist at the GPR55 receptor and CB2 receptor, while it functions as a partial agonist at the CB1 receptor. The effective concentrations (EC50 values) for these interactions are as follows:

| Receptor | EC50 Value (nM) |

|---|---|

| GPR55 | 12 |

| CB2 | 381 |

| CB1 | 2920 |

These values indicate that virodhamine has a higher affinity for GPR55 and CB2 compared to CB1, which aligns with its proposed role in modulating endocannabinoid signaling pathways .

Neuroprotective Properties

The neuroprotective potential of virodhamine has been explored through various in vitro assays. For instance, treatment with virodhamine in Neuroscreen-1 (NS-1) cells resulted in significant inhibition of MAO activity, reinforcing its role in neuronal health and function .

Vasorelaxant Activity

Additionally, virodhamine has been shown to exhibit vasorelaxant properties in isolated rat mesenteric arteries. This effect may be attributed to its interaction with cannabinoid receptors that mediate vascular tone .

Case Studies and Research Findings

A study conducted by Porter et al. identified significant levels of virodhamine in human hippocampal tissues, suggesting its relevance in central nervous system functions . The concentration of virodhamine was notably higher than that of anandamide in several tissues, including skin and spleen, indicating its potential significance as a neuromodulator.

Another critical finding highlighted that virodhamine could inhibit the transport of anandamide in RBL-2H3 cells, suggesting it may play a regulatory role in the availability and action of other endocannabinoids .

特性

IUPAC Name |

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;3-2(4,5)1(6)7/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;(H,6,7)/b7-6-,10-9-,13-12-,16-15-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQWCQIPZHJFAU-XVSDJDOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。